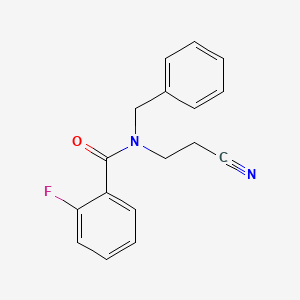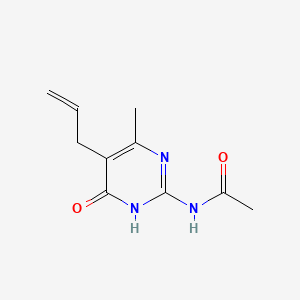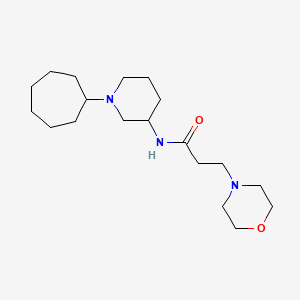![molecular formula C16H16FN3O3 B5968846 N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5968846.png)
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide, also known as FOXY-5, is a novel chemical compound that has been the focus of scientific research due to its potential therapeutic applications. FOXY-5 belongs to the class of oxazole-containing compounds and has been synthesized using a multistep synthetic method.
Mecanismo De Acción
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been linked to various pathological conditions, including cancer and neurodegenerative disorders. This compound inhibits the activity of MMPs by binding to their active sites and preventing them from breaking down extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of MMPs. This compound has also been shown to reduce the production of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified in high purity. This compound has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, this compound has not been tested extensively in human clinical trials, and its safety and efficacy in humans are not yet fully known.
Direcciones Futuras
There are several future directions for research on N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide. One potential direction is to further investigate its anticancer properties and potential use as a treatment for various types of cancer. Another potential direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Métodos De Síntesis
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been synthesized using a multistep synthetic method that involves the condensation of 4-fluorobenzaldehyde and pyrrolidine followed by the reaction with methyl isocyanate and oxalyl chloride. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-10-15(18-9-23-10)16(22)19-13-6-14(21)20(8-13)7-11-2-4-12(17)5-3-11/h2-5,9,13H,6-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUKDUOXUSEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5968778.png)
![N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5968784.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B5968796.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B5968802.png)
![ethyl 3-amino-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]propanoate hydrochloride](/img/structure/B5968809.png)
![11-[(5-methyl-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5968812.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B5968814.png)

![2-[4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5968825.png)

![5-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5968848.png)
![ethyl 3-(3-chlorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5968860.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5968868.png)
